4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid
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Overview
Description
4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-methylquinoline with methoxybenzene under specific conditions to introduce the methoxy group at the 6-position. The resulting intermediate is then reacted with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
6-Ethoxy-2-methylquinolin-4-ol: Another quinoline derivative with similar structural features.
Indole Derivatives: Share some structural similarities and are also widely studied for their biological activities.
Uniqueness
4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups provide unique sites for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-9-17(15-10-14(23-2)7-8-16(15)19-11)20-13-5-3-12(4-6-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDORVYRVHBBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665643 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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